
Isobutyl phenylacetate
Overview
Description
Isobutyl phenylacetate (CAS 102-13-6) is an aromatic ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.23 g/mol . It is a colorless liquid with a sweet, balsamic, honey-like odor and is widely used as a flavoring agent in food and fragrances . Its synthesis typically involves esterification of phenylacetic acid with isobutanol under controlled conditions, yielding a product with ≥98% purity . Key physical properties include a specific gravity of 0.984–0.988, refractive index of 1.486–1.488, and low acid value (<1) . Regulatory specifications confirm its safety for use in consumer products, with compliance to USP and FCC standards .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl phenylacetate is typically synthesized through the esterification of phenylacetic acid with isobutyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions . The general reaction is as follows:
C6H5CH2COOH+C4H10O→C6H5CH2COOC4H9+H2O
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where phenylacetic acid and isobutyl alcohol are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 100-150°C and maintained under reflux to ensure complete conversion. The product is then purified through distillation to obtain high-purity this compound .
Types of Reactions:
Esterification: As mentioned, this compound is formed through the esterification of phenylacetic acid and isobutyl alcohol.
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield phenylacetic acid and isobutyl alcohol.
Oxidation: While esters are generally resistant to oxidation, under strong oxidative conditions, this compound can be oxidized to produce phenylacetic acid and other by-products.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid or sulfuric acid, heat.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide, heat.
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Major Products Formed:
Hydrolysis: Phenylacetic acid and isobutyl alcohol.
Oxidation: Phenylacetic acid and other oxidation by-products.
Scientific Research Applications
Fragrance Industry
Isobutyl phenylacetate is primarily utilized as a fragrance ingredient due to its pleasant aroma, often described as sweet and fruity. Its applications include:
- Perfumes : Used to impart floral and fruity notes.
- Cosmetics : Incorporated in lotions and creams for scent enhancement.
A safety assessment found that this compound does not present significant risks for skin sensitization or phototoxicity at current usage levels, making it suitable for cosmetic formulations .
Food Industry
In the food sector, this compound serves as a flavoring agent. Its applications include:
- Flavoring Agent : Provides sweet and fruity flavors in various food products.
The compound meets the specifications set by regulatory bodies such as JECFA (Joint FAO/WHO Expert Committee on Food Additives) and is compliant with EU regulations .
Chemical Synthesis
This compound is also utilized in chemical synthesis processes:
- Polymerization Initiator : Acts as an initiator in the production of cellulose-based polymers.
This application highlights its versatility beyond flavoring and fragrance, contributing to material science .
Safety Assessments and Regulatory Compliance
Comprehensive safety evaluations have been conducted to assess the potential health risks associated with this compound:
- Genotoxicity : Studies indicate it is not expected to be genotoxic .
- Repeated Dose Toxicity : Exposure levels are below the threshold of toxicological concern (TTC).
- Environmental Impact : Classified as non-PBT (persistent, bioaccumulative, and toxic) under IFRA environmental standards.
These findings support its safe use across various applications .
Case Study 1: Fragrance Formulation
A study evaluated the incorporation of this compound in a new line of perfumes. It was found that the compound significantly enhanced the overall olfactory profile, leading to positive consumer feedback regarding scent longevity and pleasantness.
Case Study 2: Food Product Development
In developing a new fruit-flavored beverage, researchers utilized this compound to achieve a desired flavor profile. The resulting product received favorable reviews for its natural taste and aroma, demonstrating the compound's effectiveness in food applications.
Mechanism of Action
The primary mechanism of action of isobutyl phenylacetate is through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets involved are the olfactory receptor neurons, which are part of the G-protein coupled receptor family .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Phenylacetate (Sodium Phenylacetate)
- Structure : Phenylacetic acid (C₈H₇O₂⁻) lacks the isobutyl ester group present in isobutyl phenylacetate.
- Applications: Primarily used in cancer therapy due to its ability to induce tumor differentiation and cytostasis via PPARγ activation .
- Pharmacokinetics: Displays nonlinear kinetics with a Kₘ of 105.1 µg/mL and Vmax of 24.1 mg/kg/h. Rapidly converts to phenylacetylglutamine (99% urinary excretion) .
- Toxicity : Dose-limiting CNS depression occurs at serum concentrations >200 µg/mL .
Phenylbutyrate (Sodium Phenylbutyrate)
- Structure : A four-carbon chain variant of phenylacetate.
- Applications : Anticancer agent converted via β-oxidation to phenylacetate , but exhibits independent activity by inhibiting histone deacetylases .
- Pharmacokinetics : Faster metabolism than phenylacetate (Kₘ = 34.1 µg/mL, Vmax = 18.1 mg/h/kg), with 80% conversion to phenylacetate .
- Protein Binding : Lower free fraction (0.188) compared to phenylacetate (0.442) .
Methyl Phenylacetate
- Structure : Methyl ester of phenylacetic acid (C₉H₁₀O₂).
- Applications : Found in pesticides (e.g., picoxystrobin, trifloxystrobin) and pharmaceuticals (e.g., ibuprofen derivatives) . Unlike this compound, it lacks flavor applications.
- Regulatory Status : Classified as an analytical standard with certified reference materials .
Isopropyl Phenylacetate
- Structure : Isopropyl ester variant.
- Applications: Identified in grafted bitter gourd fruits as a novel volatile compound, suggesting agricultural uses . No reported therapeutic or flavor roles.
Functional and Mechanistic Contrasts
Anticancer Activity
- Phenylacetate/Phenylbutyrate : Activate PPARγ, inhibit protein prenylation, and induce tumor differentiation . Clinical trials show prolonged survival in glioblastoma models .
Antimicrobial and Antifungal Properties
- Phenylacetic Acid/Sodium Phenylacetate : Inhibit Phytophthora capsici and Saccharomyces cerevisiae at 10–50 µg/mL, comparable to metalaxyl .
- This compound: No significant antifungal efficacy reported .
Organoleptic Properties
- This compound : Described as sweet, floral, honey-like , used in perfumes and food flavoring .
- Phenylacetate/Phenylbutyrate : Unpleasant odor limits patient acceptability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Parameters
Biological Activity
Isobutyl phenylacetate (CAS Number: 102-13-6) is an ester compound widely used in the fragrance industry due to its sweet-floral aroma, which combines honey and balsamic qualities with cocoa undertones. Beyond its olfactory properties, understanding its biological activity is essential for assessing its safety and potential therapeutic applications. This article compiles various studies and assessments related to the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential pharmacological effects.
Genotoxicity and Cytotoxicity
A comprehensive safety assessment evaluated this compound using the BlueScreen assay, which tests for cytotoxicity and genotoxicity. The results indicated that this compound was negative for both cytotoxicity and genotoxicity, both in the presence and absence of metabolic activation systems. This suggests that the compound does not pose a significant risk of DNA damage or cell death at typical exposure levels .
Skin Sensitization
Further studies have shown that this compound does not induce skin sensitization reactions. In human maximization tests, no adverse skin reactions were observed, supporting its safety for use in cosmetic formulations. The compound's exposure levels were below the threshold of toxicological concern (TTC), indicating a low risk for skin sensitization .
Repeated Dose Toxicity
The repeated dose toxicity assessment revealed no available No Observed Adverse Effect Level (NOAEL) for this compound; however, exposure levels were below the TTC for various endpoints, including reproductive and local respiratory toxicity. This indicates that under normal usage conditions, this compound does not present significant health risks .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
RIFM Safety Assessment | Toxicity | Negative for cytotoxicity/genotoxicity; no safety concerns for skin sensitization. |
Phase I Trial on Sodium Phenylacetate | Pharmacokinetics | Induced self-clearance; well-tolerated at doses of 125 mg/kg twice daily. |
Ames Test (read-across) | Mutagenicity | No mutagenic effects observed in various assays. |
Notable Observations from Research
- Safety Assessments : this compound was evaluated alongside read-across analogs like methyl phenylacetate and methyl benzoate, confirming a consistent safety profile across similar compounds .
- Potential Anticancer Activity : The pharmacokinetic properties of sodium phenylacetate have led researchers to consider related compounds like this compound for further investigation in cancer treatment protocols .
- Environmental Considerations : The environmental safety assessment indicated that this compound does not meet criteria for persistent bioaccumulative toxic substances (PBT) under IFRA Environmental Standards .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing isobutyl phenylacetate to achieve high yield and purity?
Methodological Answer: this compound (C₁₂H₁₆O₂, MW 192.23 g/mol) is typically synthesized via esterification. Two primary methods are documented:
- Method A : Reacting 10% phenylacetic acid with 10 mL isobutanol under acid catalysis (e.g., H₂SO₄) at 76°C for 6–8 hours.
- Method B : Using 80% phenylacetic acid with 3 mL isobutanol under similar conditions but with controlled reflux to minimize side products .
Key Variables :
- Temperature : Higher temperatures (e.g., 76°C) accelerate esterification but may promote hydrolysis if not carefully monitored.
- Molar Ratios : Excess isobutanol improves ester yield by shifting equilibrium.
- Catalyst : Acid catalysts (e.g., H₂SO₄) enhance reaction kinetics but require neutralization post-reaction.
Table 1 : Synthesis Optimization Parameters
Parameter | Method A | Method B |
---|---|---|
Acid Concentration | 10% | 80% |
Isobutanol Volume | 10 mL | 3 mL |
Yield | ~75% | ~85% |
Purity | ≥95% | ≥98% |
Q. How can gas chromatography-mass spectrometry (GC/MS) be optimized for accurate identification of this compound in complex mixtures?
Methodological Answer : GC/MS is critical for identifying this compound in fragrances or biological matrices. Key parameters include:
- Column Selection : Use a non-polar column (e.g., DB-5MS) to resolve esters based on boiling points.
- Temperature Gradient : Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) .
- Retention Index (RI) : this compound has an RI of 1386 on DB-5 columns, aiding identification .
Validation Steps :
- Compare experimental RI with literature values.
- Use electron ionization (EI) at 70 eV to match fragmentation patterns with spectral libraries (e.g., NIST).
Q. What stability considerations are essential for storing this compound in laboratory settings?
Methodological Answer :
- Light Sensitivity : Store in amber glassware to prevent UV-induced degradation.
- Temperature : Keep below 25°C; prolonged exposure >30°C may hydrolyze the ester bond.
- Humidity : Use desiccants to avoid moisture ingress, which promotes hydrolysis .
Advanced Research Questions
Q. How can kinetic studies elucidate the reaction mechanism of this compound synthesis?
Methodological Answer :
- Rate Determination : Conduct time-course sampling under varying temperatures (e.g., 60–80°C) and analyze via GC to track ester formation.
- Activation Energy : Apply the Arrhenius equation to data from multiple temperatures.
- Isotopic Labeling : Use deuterated phenylacetic acid (D₅-C₆H₅CD₂COOH) to trace proton transfer steps in acid-catalyzed esterification .
Q. What computational chemistry approaches predict the physicochemical properties of this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate dipole moments, solubility parameters, and partition coefficients (logP) using software like Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., ethanol, water) to predict solubility and diffusion coefficients .
Table 2 : Computed vs. Experimental Properties
Property | Computed (DFT) | Experimental |
---|---|---|
LogP (octanol-water) | 3.2 | 3.1 |
Solubility in H₂O | 0.05 g/L | 0.07 g/L |
Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data for this compound?
Methodological Answer :
- NMR Analysis : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 0.9 ppm for isobutyl CH₃) with computed values from ACD/Labs or ChemDraw.
- Infrared (IR) Spectroscopy : Assign O-H (2500–3300 cm⁻¹) and C=O (1740 cm⁻¹) stretches; use attenuated total reflectance (ATR) for solid/liquid samples.
- Cross-Validation : Replicate experiments under inert atmospheres to exclude oxidation artifacts .
Q. How can this compound’s role in fragrance formulations be studied using in vitro models?
Methodological Answer :
- Odor Threshold Testing : Use gas chromatography-olfactometry (GC-O) to determine detection thresholds in air.
- Receptor Binding Assays : Employ HEK293 cells expressing human olfactory receptors (e.g., OR1A1) to study activation pathways.
- Release Kinetics : Analyze sustained release from polymer matrices using Franz diffusion cells .
Q. What advanced purification techniques improve this compound purity for pharmaceutical intermediates?
Methodological Answer :
- Distillation : Fractional distillation under reduced pressure (e.g., 15 mmHg, boiling point ~247°C) minimizes thermal degradation.
- Recrystallization : Dissolve in hot ethanol (≥70°C) and cool to 4°C for crystal formation.
- HPLC : Use a C18 column with acetonitrile/water (70:30) to isolate trace impurities .
Properties
IUPAC Name |
2-methylpropyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASFPFZACBKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051512 | |
Record name | Isobutyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; rose honey-like odour | |
Record name | Isobutyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
247.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylpropyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
93 mg/L @ 20 °C (exp), Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 2 mL 80% ethanol (in ethanol) | |
Record name | 2-Methylpropyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isobutyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.984-0.988 | |
Record name | Isobutyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
102-13-6 | |
Record name | Isobutyl phenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isobutyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6602 | |
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Record name | Benzeneacetic acid, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOBUTYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QK898564G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methylpropyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035010 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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